molecular formula C13H8ClN3OS2 B15153352 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B15153352
M. Wt: 321.8 g/mol
InChI Key: WUJIKAXSJGXGCL-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring, attached to a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the thiadiazole ring: This can be achieved by reacting thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol.

    Coupling with benzoyl chloride: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom on the benzamide ring can be substituted by nucleophiles.

    Oxidation and reduction: The thiophene and thiadiazole rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and reduction: Products include oxidized or reduced forms of the thiophene and thiadiazole rings.

Scientific Research Applications

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural chemistry: It is studied for its fungicidal properties and potential use in protecting crops from fungal infections.

    Biological research: It is used as a tool compound to study the biological pathways and mechanisms involving thiadiazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide

Uniqueness

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H8ClN3OS2

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

WUJIKAXSJGXGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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